2-(benzyloxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide
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Overview
Description
2-(benzyloxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of furan and thiophene rings, along with the benzyloxy and acetamide groups, makes it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting benzyl alcohol with a suitable leaving group, such as a halide, in the presence of a base.
Construction of the Furan and Thiophene Rings: These heterocyclic rings can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Coupling Reactions: The furan and thiophene rings are then coupled with the benzyloxy group through a series of reactions, such as Suzuki or Stille coupling.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of furan and thiophene rings.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzyloxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence cellular pathways and biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide: Similar structure but with a different position of the furan ring.
2-(benzyloxy)-N-{[4-(furan-3-yl)thiophen-3-yl]methyl}acetamide: Variation in the position of both the furan and thiophene rings.
2-(benzyloxy)-N-{[4-(furan-3-yl)thiophen-2-yl]ethyl}acetamide: Different alkyl chain length.
Uniqueness
2-(benzyloxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide stands out due to its specific arrangement of functional groups, which can lead to unique reactivity and interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-18(12-22-10-14-4-2-1-3-5-14)19-9-17-8-16(13-23-17)15-6-7-21-11-15/h1-8,11,13H,9-10,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBHUMMCFJBJGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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